molecular formula C10H9NO3 B8605605 o-Nitrophenyl cyclopropyl ketone

o-Nitrophenyl cyclopropyl ketone

Cat. No.: B8605605
M. Wt: 191.18 g/mol
InChI Key: QNQWJIPOLNMFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Nitrophenyl cyclopropyl ketone is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

cyclopropyl-(2-nitrophenyl)methanone

InChI

InChI=1S/C10H9NO3/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7H,5-6H2

InChI Key

QNQWJIPOLNMFSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1 (o-nitrophenyl)-4-bromo-1-butanone (0.75 g, 2.75 mmol) in dry tetrahydrofuran (THF) under nitrogen is cooled to -78° C. with stirring, cautiously treated with 2.21 ml of 1.5M lithium diisopropylamide (LDA) in cyclohexane (3.3 mmol LDA), held at -78° C. for 1 hour, allowed to warm to 0° C. for 2 hours and poured onto a saturated NH4Cl solution. The resultant mixture is extracted with ethyl acetate. The extracts are combined, washed with brine, dried over Na2SO4 and concentrated in vacuo to give a residue. The residue is purified by flash column chromatography (silica gel; gradient 15%→25% ethyl acetate in hexane as eluent) to give the title product as a yellow oil, 0.34 g, 64% yield, identified by NMR and mass spectral analyses.
Name
(o-nitrophenyl)-4-bromo-1-butanone
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.21 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-bromo-2'-nitrobutyrophenone (3.44 g, 0.013 mole) and NaOH (0.76 g, 0.019 mole) in water is heated at reflux temperature until reaction is complete by TLC, cooled to room temperature and extracted with diethyl ether. The ether extracts are combined, dried over Na2SO4 and concentrated in vacuo to give a dark brown liquid residue. The residue is taken up in diethyl ether, filtered through silica gel and concentrated in vacuo to give the title product as a yellow oil, identified by 1HNMR.
Name
4-bromo-2'-nitrobutyrophenone
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The 13.8% toluene solution of 4-chloro-2'-nitrobutyrophenone obtained in Example 6 is treated, with stirring, first with 90 mL water and second with 50% NaOH (48 g, 0.6 mole NaOH). The resultant reaction mixture is allowed to exotherm, then is heated at 85°-90° C. for 2-3 hours, cooled to room temperature and allowed to settle. The phases are separated and the organic phase is washed with water. The aqueous phases are combined and washed with toluene. The organic phases are combined and concentrated in vacuo to give the title product as a toluene solution, 235 g, 23.6% title product by LC analysis (91% yield from furanone). The product solution is used as is in Example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2'-nitrobutyrophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
23.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.